molecular formula C22H24N2O2 B2897867 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethylbenzamide CAS No. 851407-84-6

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethylbenzamide

Cat. No.: B2897867
CAS No.: 851407-84-6
M. Wt: 348.446
InChI Key: QAOCAIDBSXBCTF-UHFFFAOYSA-N
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Description

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethylbenzamide is a synthetic organic compound characterized by its unique structure, which includes a quinoline core and a benzamide moiety. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-13-5-8-18(11-15(13)3)21(25)23-10-9-19-12-17-7-6-14(2)16(4)20(17)24-22(19)26/h5-8,11-12H,9-10H2,1-4H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOCAIDBSXBCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethylbenzamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Alkylation: The quinoline derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group at the 2-position.

    Amidation: The final step involves the reaction of the alkylated quinoline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the quinoline and benzamide rings, forming corresponding alcohols or ketones.

    Reduction: Reduction of the quinoline core can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of quinoline N-oxides or benzamide derivatives with hydroxyl groups.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline or benzamide derivatives.

Scientific Research Applications

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: Employed as a probe to study protein-ligand interactions and enzyme inhibition.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethylbenzamide exerts its effects involves:

    DNA Intercalation: The quinoline core can intercalate into DNA, disrupting the replication process.

    Enzyme Inhibition: It can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and transcription.

    Signal Transduction Pathways: Modulation of cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide
  • N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide

Uniqueness

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its binding affinity and specificity towards biological targets. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

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